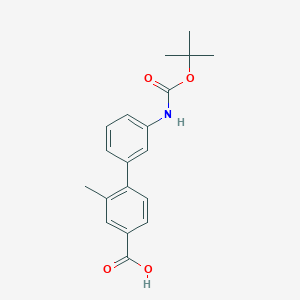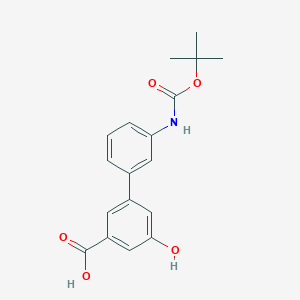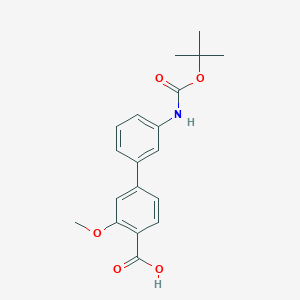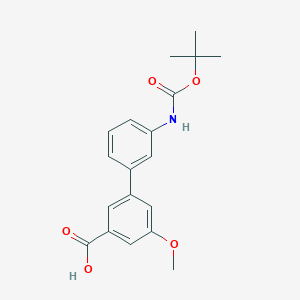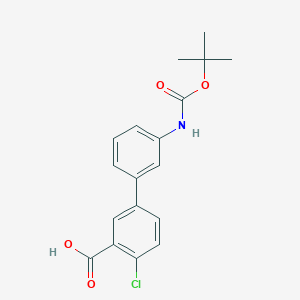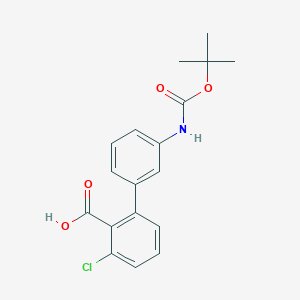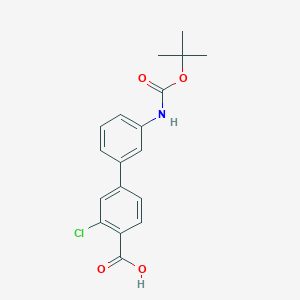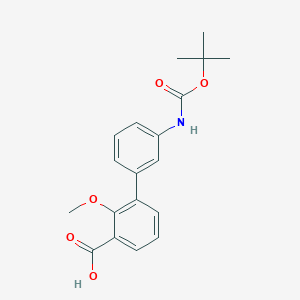
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid (3-BOC-APM) is a synthetic compound that has been used in a wide range of scientific research applications. It is a powerful inhibitor of cytochrome P-450 enzymes and has been used in a variety of biochemical and physiological studies. It has been used to study the mechanisms of action of drugs, to elucidate the structure and function of enzymes, and to identify potential therapeutic agents.
Applications De Recherche Scientifique
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It is a powerful inhibitor of cytochrome P-450 enzymes, which are involved in the metabolism of drugs and other substances in the body. It has been used to study the mechanisms of action of drugs, to elucidate the structure and function of enzymes, and to identify potential therapeutic agents. It has also been used to study the effects of environmental toxins on the body. In addition, it has been used to study the effects of drugs on the immune system and to identify new drug targets.
Mécanisme D'action
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% acts as a potent inhibitor of cytochrome P-450 enzymes. These enzymes are responsible for the metabolism of drugs and other substances in the body. 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% binds to the active site of the enzyme, preventing it from carrying out its normal metabolism. This inhibition of the enzyme leads to a decrease in the metabolism of the drug or other substance, resulting in an increase in its concentration in the body.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% has been used to study the effects of drugs on the body. It has been found to inhibit the metabolism of drugs, resulting in an increase in their concentration in the body. This can lead to an increase in the therapeutic effects of the drugs, as well as an increase in their side effects. In addition, 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% has been used to study the effects of environmental toxins on the body. It has been found to inhibit the metabolism of toxins, resulting in an increase in their concentration in the body. This can lead to an increase in the toxic effects of the toxins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments has several advantages. It is a potent inhibitor of cytochrome P-450 enzymes, allowing researchers to study the effects of drugs and other substances on the body. In addition, it is relatively easy to synthesize and is stable in a variety of organic solvents. However, it is important to note that 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is a potent inhibitor of cytochrome P-450 enzymes and can therefore lead to an increase in the concentration of drugs in the body. This can lead to an increase in the therapeutic effects of the drugs, as well as an increase in their side effects.
Orientations Futures
The use of 3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% in scientific research has a variety of potential future directions. It could be used to study the effects of drugs on the immune system and to identify new drug targets. In addition, it could be used to study the effects of environmental toxins on the body and to identify potential therapeutic agents. Finally, it could be used to study the mechanisms of action of drugs and to elucidate the structure and function of enzymes.
Méthodes De Synthèse
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% is synthesized using a reaction between 3-aminophenol and 2-methoxybenzoyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate. The reaction is catalyzed by a tertiary amine such as triethylamine. The reaction is typically heated to a temperature of 80-90°C for a period of 1-2 hours. The product is then collected and purified by column chromatography.
Propriétés
IUPAC Name |
2-methoxy-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-8-5-7-12(11-13)14-9-6-10-15(17(21)22)16(14)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDDRVHLKRFZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-BOC-Aminophenyl)-2-methoxybenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)
